![molecular formula C15H12N2O3 B189952 5,6-Dihydroxybenzo[b][1]benzazepine-11-carboxamide CAS No. 104839-39-6](/img/structure/B189952.png)
5,6-Dihydroxybenzo[b][1]benzazepine-11-carboxamide
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Overview
Description
“5,6-Dihydroxybenzobbenzazepine-11-carboxamide” is a versatile chemical compound with potential in scientific research. It can be utilized in various studies, ranging from drug development to materials science.
Molecular Structure Analysis
The molecular formula of “5,6-Dihydroxybenzobbenzazepine-11-carboxamide” is C15H12N2O3 . The structure of this compound is unique and holds immense potential in scientific research.
Chemical Reactions Analysis
While specific chemical reactions involving “5,6-Dihydroxybenzobbenzazepine-11-carboxamide” are not available, it’s known that similar compounds like Oxcarbazepine are rapidly and almost completely converted to 10,11-Dihydrocarbamazepine, which has probable anticonvulsant efficacy .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5,6-Dihydroxybenzobbenzazepine-11-carboxamide” include a molecular weight of 268.26700 . It is soluble in Chloroform and Methanol .
Scientific Research Applications
I have conducted searches using the names you provided for the compound, but I’m encountering challenges in finding detailed information on unique scientific research applications for “Carbamazepine-diol,” “5,6-Dihydroxybenzobbenzazepine-11-carboxamide,” or “AGN-PC-0MY3RL.” It seems that this compound may not be widely referenced in available online resources, or it may be known under different identifiers.
Mechanism of Action
Target of Action
Carbamazepine-diol, also known as AGN-PC-0MY3RL or 5,6-Dihydroxybenzobbenzazepine-11-carboxamide, primarily targets voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for anticonvulsant drugs .
Mode of Action
Carbamazepine-diol binds preferentially to voltage-gated sodium channels in their inactive conformation . This binding prevents repetitive and sustained firing of an action potential, thereby reducing the hyperexcitability of neurons . Additionally, carbamazepine-diol has effects on serotonin systems, but the relevance to its antiseizure effects is uncertain .
Biochemical Pathways
Carbamazepine-diol affects several biochemical pathways. It is metabolized in the liver, primarily by the CYP3A4 enzyme, to carbamazepine-10,11-epoxide, which is pharmacologically active . Additional isoenzymes that contribute to the metabolism of carbamazepine include CYP2C8, CYP2B6, CYP2E1, CYP1A2, and CYP2A6 . Carbamazepine-10,11-epoxide is then metabolized, via epoxide hydrolase, to an inactive trans-carbamazepine diol .
Pharmacokinetics
Carbamazepine-diol exhibits several important ADME (Absorption, Distribution, Metabolism, and Excretion) properties. After oral ingestion, it is rapidly absorbed with a bioavailability of 75–85% . Its volume of distribution is 0.8–2.0 L/kg, and it is approximately 75% bound to plasma proteins . Carbamazepine-diol is extensively metabolized in the liver, primarily by CYP3A4 . Less than 2% of an administered dose is excreted as unchanged carbamazepine in urine .
Result of Action
The molecular and cellular effects of carbamazepine-diol’s action include the prevention of repetitive and sustained firing of an action potential . This reduces the hyperexcitability of neurons, which is a key factor in conditions such as epilepsy .
Action Environment
Both genetic and environmental factors shape the pharmacokinetics and pharmacodynamics of carbamazepine-diol . For instance, the clearance of carbamazepine can increase threefold within several weeks of starting therapy due to autoinduction, often requiring an upward dosage adjustment . Furthermore, factors such as age, body weight, dosing regimen, and co-medication can influence the pharmacokinetics of carbamazepine-diol .
properties
IUPAC Name |
5,6-dihydroxybenzo[b][1]benzazepine-11-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c16-15(20)17-11-7-3-1-5-9(11)13(18)14(19)10-6-2-4-8-12(10)17/h1-8,18-19H,(H2,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQLVKTWIHTZOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C3=CC=CC=C3N2C(=O)N)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435010 |
Source
|
Record name | AGN-PC-0MY3RL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydroxybenzo[b][1]benzazepine-11-carboxamide | |
CAS RN |
104839-39-6 |
Source
|
Record name | AGN-PC-0MY3RL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the relationship between Carbamazepine-diol and Carbamazepine in the context of epilepsy treatment?
A1: Carbamazepine-diol is the primary metabolite of the antiepileptic drug Carbamazepine. [, , ] While Carbamazepine itself exerts anticonvulsant effects, Carbamazepine-diol also possesses some pharmacological activity. [, , ] Understanding the formation and clearance of Carbamazepine-diol is crucial for optimizing Carbamazepine therapy in epileptic patients. [, , ]
Q2: How does the co-administration of Valproic Acid affect Carbamazepine-diol levels in epileptic patients?
A2: Research suggests that Valproic Acid, another commonly used antiepileptic drug, can significantly alter the pharmacokinetic profile of Carbamazepine. [, ] Specifically, co-administration of Valproic Acid has been shown to increase Carbamazepine-diol plasma concentrations, even when Carbamazepine levels remain unchanged. [, ] While initially attributed to selective inhibition of epoxide hydrolase, the mechanism appears to involve multiple metabolic pathways, potentially including glucuronidation. [, , ]
Q3: Is there an age-dependent aspect to the interaction between Carbamazepine, Carbamazepine-diol, and Valproic Acid?
A3: Yes, studies indicate a pronounced age dependency in how Valproic Acid modulates Carbamazepine metabolism. [] The impact of Valproic Acid on Carbamazepine-diol levels appears most significant in pediatric patients compared to adults. [] This highlights the importance of considering age when evaluating drug interactions and individualizing treatment regimens, particularly in pediatric epilepsy management.
Q4: How do researchers quantify and analyze Carbamazepine, Carbamazepine-epoxide, and Carbamazepine-diol in biological samples?
A4: High-performance liquid chromatography (HPLC) is a widely employed technique for quantifying Carbamazepine, its active metabolite Carbamazepine-epoxide, and its primary metabolite Carbamazepine-diol in biological samples like plasma. [, , ] This method allows for the simultaneous measurement of these compounds, enabling researchers to investigate their pharmacokinetic profiles and metabolic interactions.
Q5: What are the implications of Carbamazepine's induction of hepatic cytochromes P450 for its own metabolism and potential drug interactions?
A5: Studies in rats have demonstrated that Carbamazepine can induce hepatic cytochromes P450, specifically the isoforms P4502B1 and P4502B2. [] This induction can lead to increased metabolism not only of Carbamazepine itself but also of other drugs metabolized by these enzymes, potentially resulting in decreased efficacy or altered pharmacokinetic profiles. [] These findings underscore the importance of considering Carbamazepine's enzyme-inducing properties when designing combination therapies.
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